N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.
Coupling Reaction: The brominated indole and the pyridazinone are coupled using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridazinone ring using reducing agents like sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is investigated for its potential as a bioactive molecule. Its indole moiety is known for its presence in many natural products with biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The pyridazinone ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Uniqueness
Compared to similar compounds, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
Properties
Molecular Formula |
C20H17BrN4O3 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17BrN4O3/c21-15-4-3-14-7-9-24(17(14)12-15)10-8-22-19(26)13-25-20(27)6-5-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26) |
InChI Key |
WEGOVCAQTTTYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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